molecular formula C25H24ClN3O3S B2915706 METHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE CAS No. 370846-83-6

METHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE

Cat. No.: B2915706
CAS No.: 370846-83-6
M. Wt: 482
InChI Key: BJXJMCMHQUNFLW-UHFFFAOYSA-N
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Description

METHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a 1,4-dihydropyridine (DHP) derivative characterized by:

  • Position 4: 2-Chlorophenyl group (electron-withdrawing, sterically bulky).
  • Position 5: Cyano substituent (strong electron-withdrawing effect, enhances ring stability).
  • Position 3: Methyl ester (moderate lipophilicity).

Properties

IUPAC Name

methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O3S/c1-4-16-9-11-17(12-10-16)29-21(30)14-33-24-19(13-27)23(18-7-5-6-8-20(18)26)22(15(2)28-24)25(31)32-3/h5-12,23,28H,4,14H2,1-3H3,(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXJMCMHQUNFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of METHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves multiple steps, typically starting with the preparation of the dihydropyridine core. One common method involves the cycloaddition reaction of α-cyanocinnamonitrile derivatives with ethyl acetoacetate in the presence of a base such as piperidine . The reaction conditions often include refluxing in a suitable solvent to achieve high yields. Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can modify the cyano group or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the carbamoyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

METHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydropyridine ring and other functional groups allow it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Key structural differences and similarities with analogous DHPs are summarized below:

Compound Name R4 Substituent R5 Substituent R6 Substituent Key Features Biological Activity Reference
Target Compound 2-Chlorophenyl Cyano Carbamoylmethyl sulfanyl Enhanced electron withdrawal (cyano), H-bonding (carbamoyl) Hypothesized antitumor -
Barnidipine () 3-Nitrophenyl Methoxycarbonyl Methyl Nitro group (strong electron withdrawal), calcium channel blocker Antihypertensive
KJ1-KJ19 () Varied aryl groups Methoxy Triazole derivatives Click chemistry-derived substituents (e.g., triazoles) Cancer cell suppression
Dolutegravir Derivatives () Varied Methoxy Terminal alkynes Antiretroviral backbone modified for antitumor activity Antitumor
ETHYL 4-(4-CHLOROPHENYL)... () 4-Chlorophenyl Formyl Pyrimidinylsulfanyl Formyl group (oxidizable), pyrimidine ring (π-π interactions) Unknown
Key Observations:
  • R4 Substituents : The target’s 2-chlorophenyl group is less electron-withdrawing than barnidipine’s 3-nitrophenyl but offers steric hindrance that may influence receptor binding .

Pharmacological and Stability Comparisons

Antitumor Activity:
  • Cabotegravir derivatives () with triazole or alkyne substituents at R6 suppress cancer cell viability (IC50 values: 0.5–10 μM) . The target compound’s carbamoyl group may enhance target affinity via H-bonding, though direct activity data are lacking.
  • Compared to barnidipine (calcium channel blocker), the target’s cyano and carbamoyl groups likely shift its mechanism toward kinase inhibition or apoptosis induction .
Stability:
  • DHPs with electron-withdrawing groups (e.g., nitro, cyano) are prone to oxidation into pyridines (). The target compound’s cyano group may accelerate oxidation, but the carbamoyl group could mitigate this via steric protection .

Biological Activity

Methyl 4-(2-chlorophenyl)-5-cyano-6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the dihydropyridine class of compounds. These compounds are known for their diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H22ClN3O3SC_{21}H_{22}ClN_3O_3S, with a molecular weight of approximately 421.93 g/mol. The structure features a dihydropyridine core, which is pivotal for its biological activity.

Dihydropyridines primarily act as calcium channel blockers, specifically targeting L-type calcium channels. This mechanism is crucial in various physiological processes, including muscle contraction and neurotransmitter release. The presence of the chlorophenyl and ethylphenyl groups in this compound may enhance its lipophilicity, potentially improving its ability to cross cellular membranes and exert its effects on target tissues.

1. Cardiovascular Effects

Research indicates that dihydropyridine derivatives can effectively lower blood pressure by inhibiting calcium influx into vascular smooth muscle cells. This action leads to vasodilation and reduced peripheral resistance. Studies have shown that similar compounds exhibit significant antihypertensive effects in animal models.

2. Antioxidant Activity

The compound's structure suggests potential antioxidant properties. Dihydropyridines have been reported to scavenge free radicals and reduce oxidative stress in various biological systems. This activity may contribute to protective effects against cardiovascular diseases.

3. Neuroprotective Effects

Some studies have explored the neuroprotective potential of dihydropyridine derivatives against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate calcium homeostasis may play a role in preventing neuronal cell death.

Case Study 1: Antihypertensive Activity

A recent study evaluated a series of dihydropyridine derivatives, including this compound, for their antihypertensive properties in spontaneously hypertensive rats (SHR). The results indicated a significant reduction in systolic blood pressure compared to controls, supporting its potential use as an antihypertensive agent.

Case Study 2: Neuroprotection

In vitro studies using neuronal cell cultures exposed to oxidative stress demonstrated that this compound could significantly reduce cell death compared to untreated controls. The mechanism was linked to the modulation of intracellular calcium levels and increased expression of antioxidant enzymes.

Data Tables

Biological Activity Effect Reference
AntihypertensiveSignificant reduction in blood pressure
AntioxidantScavenges free radicals
NeuroprotectiveReduces cell death under oxidative stress

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